molecular formula C19H20N2O2S B2934480 1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851804-89-2

1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2934480
CAS No.: 851804-89-2
M. Wt: 340.44
InChI Key: YFEWBEXGVSNGFE-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative characterized by a 4,5-dihydroimidazole core substituted at position 1 with a 3-methoxybenzoyl group and at position 2 with a (4-methylbenzyl)sulfanyl moiety. Such substitutions are common in bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

(3-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)13-24-19-20-10-11-21(19)18(22)16-4-3-5-17(12-16)23-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWBEXGVSNGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-methoxybenzoyl group: This step involves the acylation of the imidazole ring using 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazoles.

Scientific Research Applications

1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting microbial cell membranes: Exhibiting antimicrobial activity by disrupting the integrity of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized methods, and biological activities (where available):

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (Reference) Biological Activity (Reference)
Target Compound C₂₂H₂₃N₂O₂S 387.49* 1-(3-Methoxybenzoyl), 2-(4-methylbenzyl sulfanyl) Not explicitly described Unknown
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole C₂₄H₃₀N₂O₄S 442.57 1-(3,4,5-Triethoxybenzoyl), 2-(4-methylbenzyl sulfanyl) Not detailed Not reported
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole C₂₄H₂₂N₂S 370.51 1-Methyl, 4,5-diphenyl, 2-(4-methylbenzyl sulfanyl) Not detailed Not reported
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₆H₁₃Cl₂N₃O₂S₂ 418.33 1-Benzenesulfonyl, 2-(3,4-dichlorobenzyl sulfanyl) Oxidation and condensation (inferred from ) Not reported
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole C₁₈H₁₇FN₂O 308.35 1-(4-Methoxyphenyl), 2-(4-fluorophenyl), 4,5-dimethyl Condensation of aldehydes and amines Optical properties (e.g., fluorescence)
2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazole derivatives (1-10) Varies 300–400 Variable 4-substituted phenyl, 4,5-diphenyl Condensation of benzil, aldehydes, NH₄OAc CNS activity (locomotor inhibition )

*Calculated molecular weight based on formula.

Structural and Functional Differences

Analogs like 1-(3,4,5-triethoxybenzoyl)-4,5-dihydroimidazole share the dihydro core but feature bulkier acyl groups, which may influence solubility and steric interactions.

Substituent Effects: Acyl vs. Sulfonyl Groups: The 3-methoxybenzoyl group (electron-donating) in the target contrasts with sulfonyl groups in analogs like , which are electron-withdrawing and may enhance metabolic stability.

Pharmacological Implications: Antimicrobial Potential: Imidazoles with sulfanyl and acyl groups (e.g., ) often exhibit antibacterial/antifungal activity, though the target’s dihydro core may require optimization for efficacy. CNS Activity: Compounds like show locomotor inhibition, suggesting imidazole derivatives’ versatility in targeting neurological pathways.

Biological Activity

1-(3-Methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : 306.40 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing imidazole moieties exhibit diverse biological activities, including:

  • Anticancer Activity : Imidazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, structural modifications in related compounds have led to improved anticancer activity against melanoma cell lines, with IC50 values as low as 1.1 nM .
  • Enzyme Inhibition : Similar compounds have demonstrated potent inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression . The presence of hydrophobic substituents enhances enzyme inhibitory activity.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Cell Line/Target IC50 Value (nM) Notes
AntiproliferativeA375 (melanoma)1.1Most active compound in related studies .
Enzyme InhibitionFarnesyltransferase24Significant inhibition observed .
CytotoxicityJurkat cells0.29 - 1.48Potent against various cancer cell lines .

Case Studies

Several case studies highlight the biological efficacy of imidazole derivatives:

  • Anticancer Studies : A study evaluated a series of imidazole derivatives for their antiproliferative effects on human melanoma cell lines. The modifications introduced in the structure significantly enhanced their activity, with some derivatives achieving IC50 values in the nanomolar range .
  • Mechanistic Insights : Research into the mechanism of action revealed that imidazole derivatives could induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. This was particularly evident in studies involving compounds with similar structural features to this compound .
  • Comparative Analyses : Comparative studies between this compound and other imidazole derivatives showed that the presence of electron-donating groups significantly increased cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .

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